Cas no 401567-74-6 (1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine)

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine is a fluorinated heterocyclic compound featuring a quinoline core substituted with two trifluoromethyl groups at the 2- and 6-positions and a piperazine moiety at the 4-position. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, making it useful in medicinal chemistry and materials science. The piperazine ring contributes to structural versatility, facilitating interactions in biological systems or coordination chemistry. This compound is valued for its potential as a building block in pharmaceutical synthesis, particularly for developing bioactive molecules with improved metabolic stability and lipophilicity. Its well-defined structure and functional groups allow for further derivatization, supporting applications in drug discovery and advanced material design.
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine structure
401567-74-6 structure
Product name:1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
CAS No:401567-74-6
MF:C15H13F6N3
MW:349.274244070053
CID:3060940
PubChem ID:2773240

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
    • PVWMDWKIYNFTGQ-UHFFFAOYSA-N
    • AKOS025393437
    • SCHEMBL2709564
    • PS-6999
    • 401567-74-6
    • 4-piperazin-1-yl-2,6-bis(trifluoromethyl)quinoline
    • 4-(piperazin-1-yl)-2,6-bis(trifluoromethyl)quinoline
    • 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine 97%
    • MFCD03094433
    • CS-0360189
    • Inchi: InChI=1S/C15H13F6N3/c16-14(17,18)9-1-2-11-10(7-9)12(24-5-3-22-4-6-24)8-13(23-11)15(19,20)21/h1-2,7-8,22H,3-6H2
    • InChI Key: PVWMDWKIYNFTGQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 349.10136640Da
  • Monoisotopic Mass: 349.10136640Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 28.2Ų

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
PS-6999-20MG
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
401567-74-6 >90%
20mg
£76.00 2023-04-20
Key Organics Ltd
PS-6999-10MG
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
401567-74-6 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
PS-6999-1MG
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
401567-74-6 >90%
1mg
£37.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430859-500mg
4-(Piperazin-1-yl)-2,6-bis(trifluoromethyl)quinoline
401567-74-6 95%
500mg
¥720.00 2024-05-15
Apollo Scientific
PC7615-500mg
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
401567-74-6 97%
500mg
£65.00 2023-09-02
Key Organics Ltd
PS-6999-5MG
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
401567-74-6 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-6999-50MG
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
401567-74-6 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
PS-6999-100MG
1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine
401567-74-6 >90%
100mg
£146.00 2025-02-09

Additional information on 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine

Research Brief on 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine (CAS: 401567-74-6) in Chemical Biology and Pharmaceutical Applications

The compound 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine (CAS: 401567-74-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This quinoline derivative, characterized by its trifluoromethyl groups and piperazine moiety, has demonstrated unique physicochemical properties that make it particularly valuable for drug discovery and development. Recent studies have focused on its potential as a scaffold for designing novel therapeutic agents, with particular attention to its pharmacokinetic profile and target binding capabilities.

Structural analysis reveals that the presence of two trifluoromethyl groups at the 2- and 6-positions of the quinoline ring significantly enhances the compound's lipophilicity and metabolic stability. The piperazine substitution at the 4-position contributes to improved solubility and provides a versatile handle for further chemical modifications. These structural features have made 401567-74-6 an attractive building block for medicinal chemistry programs targeting various disease areas.

Recent pharmacological investigations have explored the compound's potential as a kinase inhibitor scaffold. Preliminary screening data suggest that derivatives of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine show promising activity against several cancer-related kinases, including members of the PI3K and CDK families. The unique electronic properties imparted by the trifluoromethyl groups appear to contribute to enhanced binding affinity and selectivity compared to non-fluorinated analogs.

In synthetic chemistry applications, researchers have developed novel methodologies for the efficient preparation of 401567-74-6 and its derivatives. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route that achieves higher yields and better purity profiles. This advancement has facilitated more extensive structure-activity relationship studies and enabled the exploration of diverse analogs for various therapeutic applications.

The compound's potential in CNS drug discovery has also gained attention. Recent in vitro studies demonstrate that certain derivatives can cross the blood-brain barrier effectively, making them candidates for neurological disorder treatments. Researchers are particularly interested in its application for neurodegenerative diseases, where the combination of good brain penetration and kinase modulation properties could offer therapeutic advantages.

From a safety perspective, preliminary toxicological assessments of 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine derivatives show favorable profiles in animal models. The metabolic stability conferred by the trifluoromethyl groups appears to reduce the formation of reactive metabolites that could cause toxicity. However, comprehensive safety evaluations are ongoing to fully characterize the compound's pharmacological properties.

Future research directions for this compound class include exploration of its utility in targeted protein degradation strategies and as a component of PROTAC molecules. The piperazine nitrogen atoms provide convenient attachment points for linker incorporation, while the quinoline core offers a stable platform for E3 ligase recognition. Several research groups have reported promising early results in this emerging application area.

In conclusion, 1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine (401567-74-6) represents a versatile and pharmacologically interesting scaffold with multiple potential applications in drug discovery. Its unique combination of structural features, synthetic accessibility, and promising biological activity profile make it a compound of continuing interest in chemical biology and pharmaceutical research. Ongoing studies are expected to further elucidate its full potential and may lead to the development of novel therapeutic agents based on this structural motif.

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